

# An In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine

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## Compound of Interest

Compound Name: 5-(Tributylstannyl)pyrimidine

Cat. No.: B178186

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CAS Number: 144173-85-3

This technical guide provides a comprehensive overview of **5-(Tributylstannyl)pyrimidine**, a key organotin reagent utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, reactivity, applications—most notably in Stille cross-coupling reactions—and essential safety and handling protocols.

## Physicochemical Properties

**5-(Tributylstannyl)pyrimidine** is a liquid at room temperature, with properties that make it a versatile, albeit toxic, reagent in synthetic chemistry.<sup>[1][2][3]</sup> Its key physical and chemical data are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>30</sub> N <sub>2</sub> Sn	[1][2][4]
Molecular Weight	369.13 g/mol	[1][4][5]
Appearance	Light yellow to yellow liquid	[3]
Form	Liquid	[1]
Density	1.117 g/mL at 25 °C	[1][3]
Boiling Point	134-138 °C at 2 mmHg	[1][3]
Refractive Index	n <sub>20/D</sub> 1.515	[1][3]
Flash Point	110 °C	[2][3]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2][3]

## Reactivity and Applications

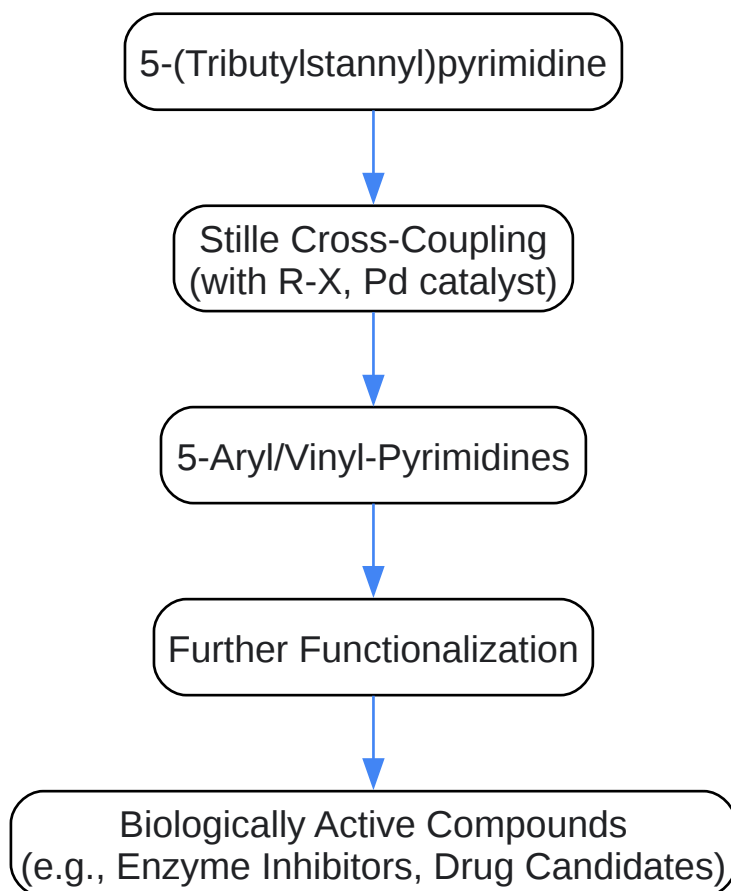
The primary utility of **5-(Tributylstannyl)pyrimidine** lies in its function as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[6][7] This reaction forms a carbon-carbon bond by coupling the organostannane with an organic electrophile, such as an aryl halide or triflate.[7]

The Stille reaction is highly valued in organic synthesis due to its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture, which is a notable advantage over other reactive organometallic reagents.[6] These mild reaction conditions are compatible with functional groups like amines, amides, esters, and hydroxyl groups.

### Applications in Drug Discovery and Synthesis:

The pyrimidine motif is a crucial scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[8][9] **5-(Tributylstannyl)pyrimidine** serves as a critical building block for introducing the pyrimidin-5-yl group into complex molecules, facilitating the synthesis of novel drug candidates.[10][11]

For instance, related organotin compounds like 2-(tributylstannyl)pyrimidine are used as precursors in the synthesis of potent and selective tankyrase (TNKS) inhibitors and canagliflozin, a novel inhibitor of the sodium-dependent glucose cotransporter.[12][13][14]



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Caption: Logical workflow for the use of **5-(Tributylstannyl)pyrimidine** in drug discovery.

## Experimental Protocols

Detailed methodologies for the synthesis and application of **5-(Tributylstannyl)pyrimidine** are crucial for its effective and safe use.

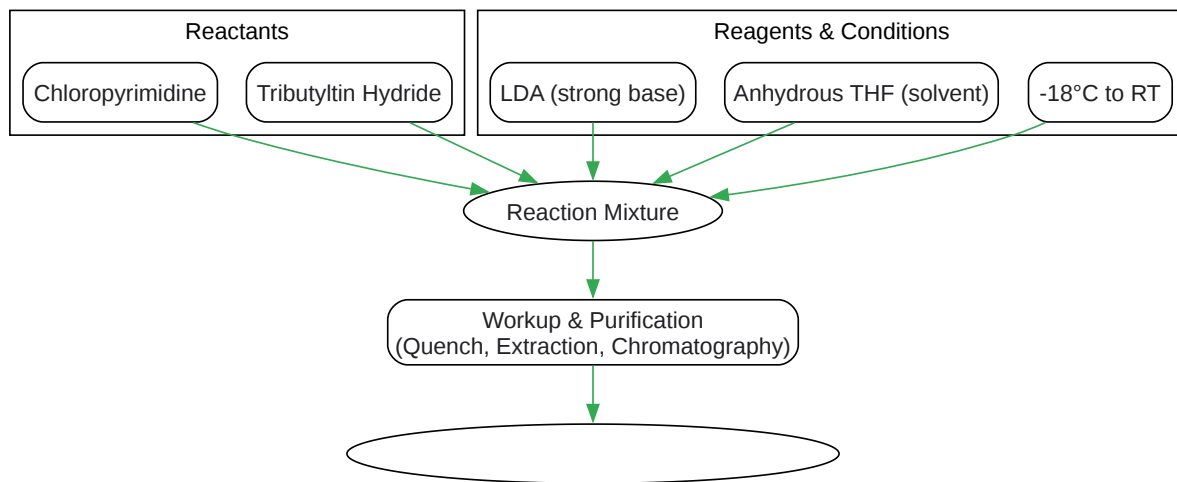
## Synthesis of Tributylstannylpyrimidines (General Procedure)

While a specific protocol for the 5-isomer was not detailed in the provided results, a representative synthesis for the related 2-(tributylstannyl)pyrimidine is described.<sup>[15]</sup> This method illustrates the general approach to creating such reagents.

Reaction: 2-chloropyrimidine + Tributyltin hydride --(LDA, THF)--> 2-(tributylstannyl)pyrimidine

Detailed Protocol:

- Under an inert nitrogen atmosphere, dissolve tributyltin hydride in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
- Cool the solution to 0 °C with stirring.
- Slowly add a 2M solution of lithium diisopropylamide (LDA) and continue stirring for 30 minutes.
- Cool the reaction system to -18 °C.
- Slowly add a solution of 2-chloropyrimidine dissolved in anhydrous THF dropwise.
- After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 12 hours.
- Quench the reaction by adding water.
- Extract the product with ethyl acetate. The organic layers are combined and concentrated under reduced pressure.
- Purify the final product via column chromatography to yield the 2-(tributylstannyl)pyrimidine.<sup>[15]</sup>



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Caption: General workflow for the synthesis of a tributylstannylpyrimidine.

## Stille Cross-Coupling Reaction (General Protocol)

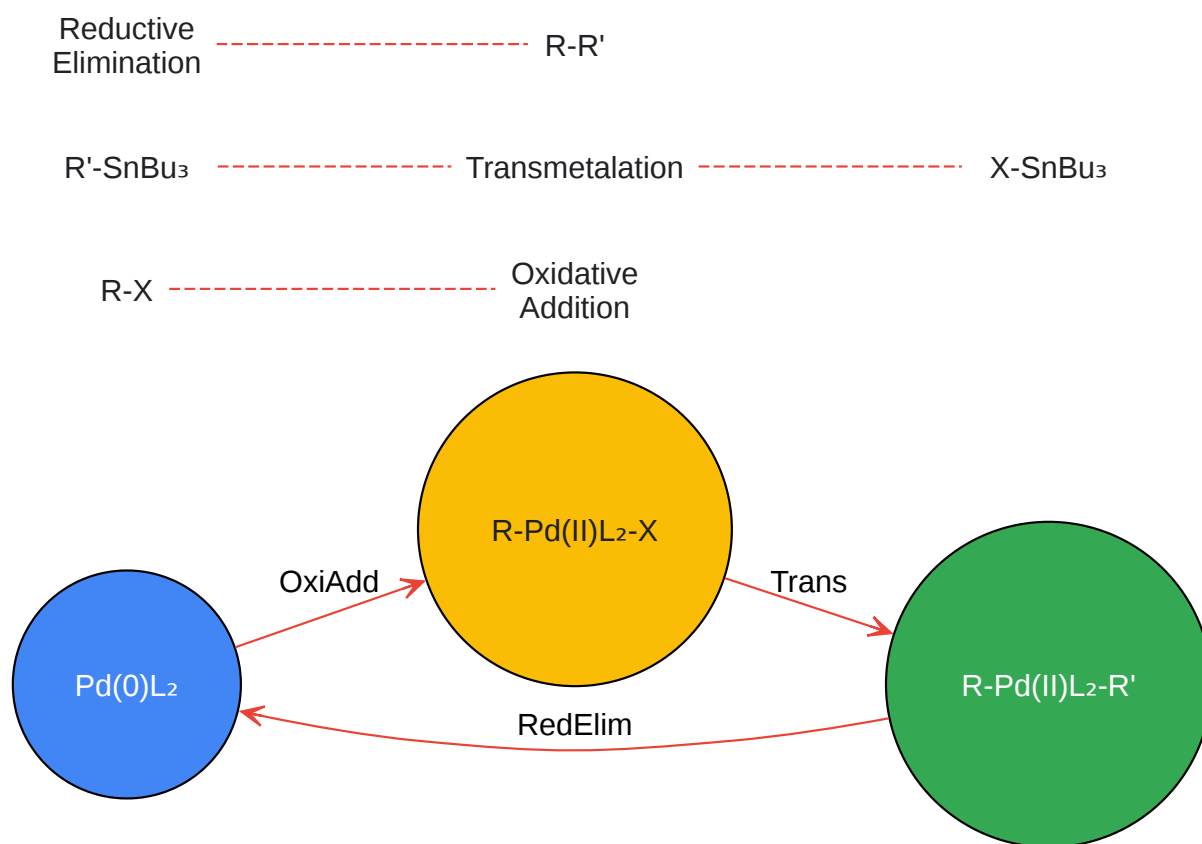
The Stille reaction is the cornerstone application for this reagent. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7]

Reaction: **5-(Tributylstannyl)pyrimidine** + R-X --(Pd catalyst, ligand)--> 5-R-pyrimidine + X-Sn(Bu)<sub>3</sub>

Detailed Protocol:

- To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide/triflate (R-X), **5-(tributylstannyl)pyrimidine** (typically 1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd<sub>2</sub>(dba)<sub>3</sub>), and a ligand (e.g., P(o-tol)<sub>3</sub>) if required.[16]
- Add anhydrous, degassed solvent (e.g., toluene) via syringe.[16]

- Heat the reaction mixture to the required temperature (typically 90-110 °C) and stir for 12-16 hours.[16]
- Monitor the reaction progress using thin-layer chromatography (TLC).[16]
- Upon completion, cool the mixture to room temperature and remove the solvent under vacuum.[16]
- Purify the residue by silica gel column chromatography to isolate the desired 5-substituted pyrimidine product.[16]



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

## Analytical Characterization

The identity and purity of **5-(Tributylstannyl)pyrimidine** and its reaction products are typically confirmed using standard analytical techniques. While specific spectra for this compound were not found, analogous pyrimidine compounds are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the structure. For pyrimidine itself, characteristic proton signals appear at approximately 9.26, 8.78, and 7.36 ppm.[\[17\]](#)[\[18\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.[\[17\]](#)
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of pyrimidine derivatives and monitor reaction progress.[\[19\]](#)

## Safety and Handling

Organotin compounds are notoriously toxic.[\[7\]](#) **5-(Tributylstannyl)pyrimidine** is classified as hazardous and requires strict safety protocols during handling and disposal.

GHS Hazard Classification:

Hazard Class	Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	3	Danger	H301: Toxic if swallowed
Acute Toxicity, Dermal	4	Warning	H312: Harmful in contact with skin
Skin Irritation	2	Warning	H315: Causes skin irritation
Eye Irritation	2	Warning	H319: Causes serious eye irritation
Reproductive Toxicity	1B	Danger	H360FD: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)	1	Danger	H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute	1	Warning	H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic	1	Warning	H410: Very toxic to aquatic life with long lasting effects

(Data sourced from PubChem and commercial supplier information)[[1](#)][[3](#)][[5](#)]

#### Handling and Storage:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[[20](#)][[21](#)]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[[20](#)]
- Avoid inhalation of vapors and contact with skin and eyes.[[20](#)]



- Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[3][21]

Disposal:

- This material and its container must be disposed of as hazardous waste.[2]
- Avoid release to the environment and follow all local and national regulations for chemical waste disposal.[2][3]

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